molecular formula C13H21N3O B13645876 2-(Dipropylamino)-N'-hydroxybenzimidamide

2-(Dipropylamino)-N'-hydroxybenzimidamide

Cat. No.: B13645876
M. Wt: 235.33 g/mol
InChI Key: JQCYZWHECJNINH-UHFFFAOYSA-N
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Description

2-(Dipropylamino)-N’-hydroxybenzimidamide is a chemical compound with a unique structure that includes a benzimidamide core substituted with a dipropylamino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)-N’-hydroxybenzimidamide typically involves the reaction of benzimidamide with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(Dipropylamino)-N’-hydroxybenzimidamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Dipropylamino)-N’-hydroxybenzimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-N’-hydroxybenzimidamide
  • 2-(Dimethylamino)-N’-hydroxybenzimidamide
  • 2-(Dipropylamino)-N’-methoxybenzimidamide

Uniqueness

2-(Dipropylamino)-N’-hydroxybenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(dipropylamino)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h5-8,17H,3-4,9-10H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYZWHECJNINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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